N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
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Overview
Description
N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a boron-containing dioxaborolane ring and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide typically involves multiple steps:
Formation of the dioxaborolane ring: This step involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring.
Acetamide formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The sulfonyl group can also participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boron-containing structure but lacks the sulfonyl group.
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a similar dioxaborolane ring but with different substituents.
Uniqueness
N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide is unique due to its combination of a boron-containing dioxaborolane ring and a sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H27BClNO5S |
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Molecular Weight |
463.8 g/mol |
IUPAC Name |
N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H27BClNO5S/c1-6-31(27,28)17-10-7-15(8-11-17)13-20(26)25-16-9-12-18(19(24)14-16)23-29-21(2,3)22(4,5)30-23/h7-12,14H,6,13H2,1-5H3,(H,25,26) |
InChI Key |
SFUPTACUSSBEEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC)Cl |
Origin of Product |
United States |
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